3-(Aminomethyl)-2-methylbenzoic acid
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Overview
Description
3-(Aminomethyl)-2-methylbenzoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an aminomethyl group attached to the benzene ring, along with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an acidic proton next to a carbonyl group . This reaction typically requires acidic or basic conditions and can be carried out at room temperature or under reflux.
Industrial Production Methods: Industrial production of this compound often involves the use of optimized reaction conditions to maximize yield and minimize by-products. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3-(Aminomethyl)-2-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: It can act as a ligand in biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific molecular pathways .
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 3-(Aminomethyl)-5-methylhexanoic acid (S-pregabalin)
Comparison: 3-(Aminomethyl)-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring. Compared to 3-(Aminomethyl)benzeneboronic acid hydrochloride, it lacks the boronic acid group, which imparts different reactivity and applications. In contrast to 3-(Aminomethyl)-5-methylhexanoic acid, it has a benzene ring instead of a hexanoic acid chain, leading to distinct chemical properties and uses .
Properties
CAS No. |
96084-41-2 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(aminomethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |
InChI Key |
JHAJXDFHVMMERO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)CN |
Origin of Product |
United States |
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